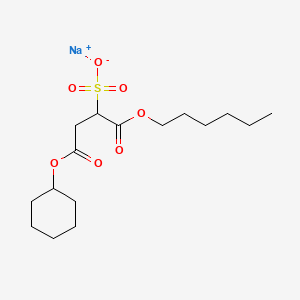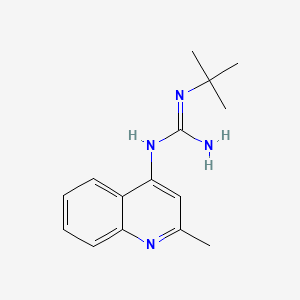
2-Oxepanone, 7-methyl-, (7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl-, (7R)- can be achieved through several methods. One common approach involves the cyclization of 7-hydroxyheptanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 7-methyl-, (7R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxepanone, 7-methyl-, (7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the lactone under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methylheptanoic acid.
Reduction: 7-Methylheptane-1,7-diol.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxepanone, 7-methyl-, (7R)- has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and degradability.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Oxepanone, 7-methyl-, (7R)- involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators such as tin octoate or aluminum isopropoxide. This process leads to the formation of high molecular weight polymers. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the polymerization kinetics and the properties of the resulting polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ε-Caprolactone: Another seven-membered ring lactone, but without the methyl group at the 7th position.
δ-Valerolactone: A six-membered ring lactone with similar reactivity but different ring size.
γ-Butyrolactone: A five-membered ring lactone with distinct chemical properties due to its smaller ring size.
Uniqueness
2-Oxepanone, 7-methyl-, (7R)- is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in polymerization behavior and the physical properties of the resulting polymers compared to other lactones.
Eigenschaften
CAS-Nummer |
69765-34-0 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(7R)-7-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
WZRNGGFHDMOCEA-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CCCCC(=O)O1 |
Kanonische SMILES |
CC1CCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
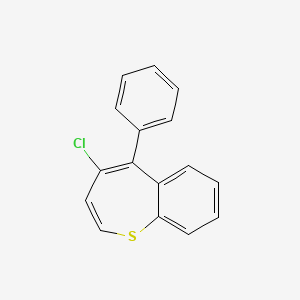
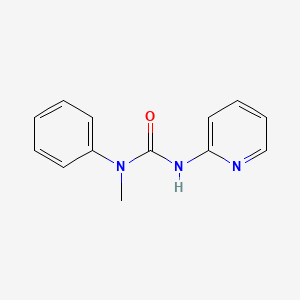
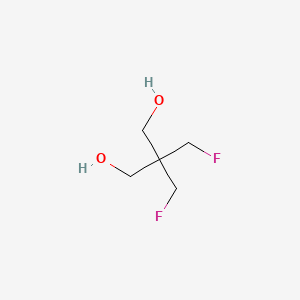
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
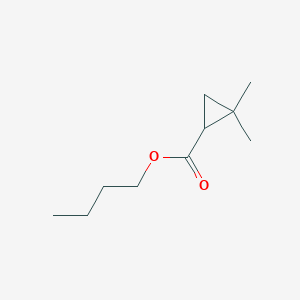
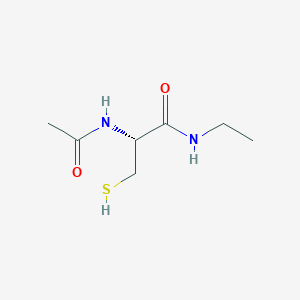

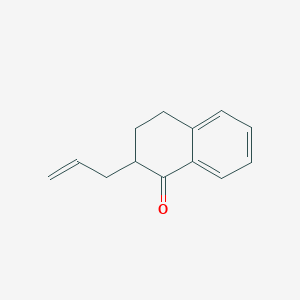
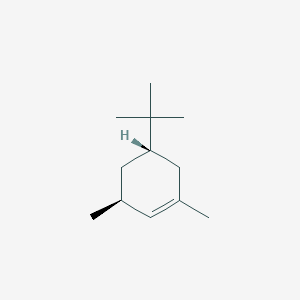
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
